4-[({[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid
Description
4-[({[3-(Naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid is a pyridazinone derivative featuring a naphthalene substituent at the 3-position of the pyridazinone core. The molecule is further functionalized with an acetyl-amino-methyl linker connecting the pyridazinone to a benzoic acid group.
Properties
IUPAC Name |
4-[[[2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetyl]amino]methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O4/c28-22(25-14-16-8-10-18(11-9-16)24(30)31)15-27-23(29)13-12-21(26-27)20-7-3-5-17-4-1-2-6-19(17)20/h1-13H,14-15H2,(H,25,28)(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMKAZDWOANKRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NN(C(=O)C=C3)CC(=O)NCC4=CC=C(C=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid typically involves multiple steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a diketone precursor under acidic conditions.
Naphthalene Substitution: The naphthalene ring is introduced via a Friedel-Crafts acylation reaction, where naphthalene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Acetylation: The acetyl group is added to the pyridazine ring through an acetylation reaction using acetic anhydride.
Amidation: The benzoic acid moiety is attached via an amidation reaction, where the acetylated pyridazine reacts with aminomethylbenzoic acid under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[({[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid).
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Halogenated or nitrated benzoic acid derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 4-[({[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid involves its interaction with specific molecular targets. The naphthalene and pyridazine rings can intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the compound may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varied Aromatic Substituents
The pyridazinone core is a common motif in medicinal chemistry, with substituents at the 3-position significantly influencing physicochemical and biological properties. Key comparisons include:
- 4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5a): This compound replaces the naphthalene group with a benzyloxy moiety and terminates in a sulfonamide group.
- 6-(2-Methoxyphenyl)pyridazin-3(2H)-one: A simpler analog with a methoxyphenyl group at the 6-position.
Derivatives with Modified Linker Groups
The acetyl-amino-methyl linker in the target compound is critical for flexibility and interaction with biological targets. Contrasting examples include:
- 2-(3-(4-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic acid: This analog uses a shorter acetic acid linker directly attached to the pyridazinone, lacking the amino-methyl group. The reduced spacer length may restrict conformational adaptability compared to the target compound .
- N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[3-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]propanamide (6g): Features a propanamide linker instead of acetyl-amino-methyl.
Compounds with Alternative Terminal Functional Groups
The terminal benzoic acid group in the target compound enables ionic interactions, unlike sulfonamides or amides in analogs:
- 4-({[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzamide: Replaces benzoic acid with a benzamide, eliminating the acidic carboxylate. This modification reduces solubility in physiological pH but may improve blood-brain barrier permeability .
- 2-(3-(4-(4-Chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)acetohydrazide (4) : Terminates in a hydrazide group, which can participate in chelation or Schiff base formation, offering distinct reactivity compared to the carboxylate .
Data Tables
Table 1. Structural and Physicochemical Comparison
Biological Activity
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 288.29 g/mol. Its structure includes a naphthalene moiety, a pyridazine ring, and a benzoic acid derivative, which contribute to its biological properties.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 288.29 g/mol |
| Functional Groups | Aromatic rings, amine, carbonyl |
| CAS Number | 1286713-58-3 |
Anticancer Properties
Research has indicated that certain benzoic acid derivatives exhibit significant anticancer activities. For instance, studies have shown that compounds with structural similarities to 4-[({[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid can act as histone deacetylase (HDAC) inhibitors. HDAC inhibition is known to induce apoptosis in cancer cells by altering gene expression related to cell cycle regulation and apoptosis pathways.
Case Study: HDAC Inhibition
In a study focusing on related benzoic acid derivatives, it was found that certain compounds effectively inhibited HDAC activity in HeLa cells. The mechanism involved the induction of reactive oxygen species (ROS) and activation of caspase pathways leading to apoptosis. The results highlighted the potential of these compounds in cancer therapy.
The mechanisms through which 4-[({[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid exerts its biological effects include:
- HDAC Inhibition : Similar compounds have demonstrated strong binding affinity to HDAC enzymes, resulting in decreased cancer cell proliferation.
- Induction of Apoptosis : Activation of caspase pathways leads to programmed cell death.
- Cell Cycle Arrest : Compounds have been observed to cause G2/M phase arrest in treated cells.
Summary of Research Findings
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
